molecular formula C20H14N4O4S B2805517 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone CAS No. 326007-86-7

2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone

Cat. No. B2805517
CAS RN: 326007-86-7
M. Wt: 406.42
InChI Key: REQKFNDARKIEKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the combination of various functional groups. For instance, the furan ring, phenyl group, and triazole moiety are intricately connected. Researchers have explored different synthetic routes to access this compound, often utilizing multistep reactions. One such approach involves the use of furfural as a starting material .


Molecular Structure Analysis

The molecular structure of this compound reveals its complexity. It consists of a furan ring, a triazole ring, and a nitrophenyl group. The presence of sulfur in the thioether linkage further adds to its uniqueness. The aromaticity of the rings contributes to its stability and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Compounds related to 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone have been synthesized for various studies. For example, derivatives of 4H-1,2,4-triazole-3-thiol have been synthesized from furan-2-carboxylic acid hydrazide, demonstrating the versatility and potential for modification of these compounds (Cansiz et al., 2004).

  • Spectroscopic Characterization : These compounds, including variants like 5-furan-2yl[1,3,4]oxadiazole-2-thiol and 5-furan-2yl-4H [1,2,4] triazole-3-thiol, have been characterized using elemental analyses, IR, and NMR spectra, illustrating their well-defined chemical structures (Koparır et al., 2005).

  • HPLC-DAD Method Development : A highly sensitive and selective method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate using high-performance liquid chromatography with diode-array detection has been developed, indicating potential pharmaceutical applications (Varynskyi et al., 2017).

Pharmaceutical and Biological Applications

  • Anti-inflammatory and Antibacterial Agents : Some derivatives of 1,2,4-triazole-3-thiol, similar in structure to the target compound, have shown promising anti-inflammatory and antibacterial properties. This indicates potential therapeutic applications in treating inflammation and bacterial infections (Ravula et al., 2016).

  • Anticancer Activity : Novel derivatives of propanehydrazide, including those with triazolethione and thiophenyltriazole components similar to the target compound, have exhibited significant anticancer activity. This underscores the potential of these compounds in cancer treatment research (Tumosienė et al., 2020).

  • Cancer Cell Migration and Growth Inhibition : Certain 1,2,4-triazol-3-ylthioacetohydrazide derivatives, related in structure to the target compound, have been effective in inhibiting cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. This suggests their potential in developing anti-metastatic drugs (Šermukšnytė et al., 2022).

properties

IUPAC Name

2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4S/c25-17(14-6-4-9-16(12-14)24(26)27)13-29-20-22-21-19(18-10-5-11-28-18)23(20)15-7-2-1-3-8-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQKFNDARKIEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone

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